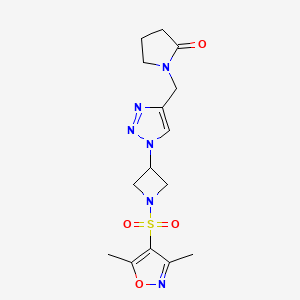
1-((1-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C15H20N6O4S and its molecular weight is 380.42. The purity is usually 95%.
BenchChem offers high-quality 1-((1-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Schmerzlindernde Eigenschaften
Isoxazolderivate haben sich als vielversprechend für die Schmerztherapie erwiesen. Forscher haben ihr Potenzial zur Linderung von Schmerzen untersucht, wodurch sie für die Medikamentenentwicklung im Bereich des Schmerzmanagements relevant werden .
Entzündungshemmende Aktivität
Das Isoxazol-Gerüst hat entzündungshemmende Wirkungen gezeigt. Wissenschaftler haben seine Rolle bei der Modulation von Entzündungswegen untersucht, was zur Entwicklung neuer entzündungshemmender Medikamente führen könnte .
Antikrebs-Potenzial
Mehrere Isoxazolderivate weisen Antikrebseigenschaften auf. Diese Verbindungen wurden auf ihre Fähigkeit untersucht, das Wachstum von Krebszellen zu hemmen, Apoptose zu induzieren und das Tumorwachstum zu beeinträchtigen .
Antimikrobielle Wirkungen
Isoxazole wurden als antimikrobielle Mittel untersucht. Ihre Aktivität gegen Bakterien, Pilze und andere Krankheitserreger macht sie zu wertvollen Kandidaten zur Bekämpfung von Infektionen .
Antivirene Anwendungen
Forscher haben das antivirale Potenzial von Isoxazolderivaten untersucht. Diese Verbindungen können die Virusreplikation hemmen und als antivirale Mittel dienen .
Antiepileptische Eigenschaften
Der Isoxazol-Kern wurde auf seine antiepileptische Aktivität untersucht. Das Verständnis seiner Auswirkungen auf die neuronale Erregbarkeit könnte zur Entwicklung von Antiepileptika führen .
Antidepressive Aktivität
Bestimmte Isoxazolderivate haben sich als vielversprechend für die Behandlung von Depressionen erwiesen. Ihre Auswirkungen auf Neurotransmittersysteme und die Stimmungsregulation erfordern weitere Untersuchungen .
Immunsuppressive Wirkungen
Isoxazole wurden auf ihre immunsuppressiven Eigenschaften untersucht. Diese Verbindungen können Immunreaktionen modulieren und bei Autoimmunerkrankungen oder Transplantationen Anwendung finden .
Zusammenfassend lässt sich sagen, dass die Verbindung ein immenses Potenzial in verschiedenen therapeutischen Bereichen besitzt. Ihre einzigartige Struktur und vielfältigen biologischen Aktivitäten machen sie zu einem spannenden Thema für weitere Forschung und Medikamentenentwicklung . Wenn Sie weitere Informationen benötigen oder weitere Fragen haben, können Sie sich gerne an uns wenden! 😊
Eigenschaften
IUPAC Name |
1-[[1-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O4S/c1-10-15(11(2)25-17-10)26(23,24)20-8-13(9-20)21-7-12(16-18-21)6-19-5-3-4-14(19)22/h7,13H,3-6,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVTYDWKFRKFBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CC(C2)N3C=C(N=N3)CN4CCCC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carboxylate](/img/structure/B2364545.png)
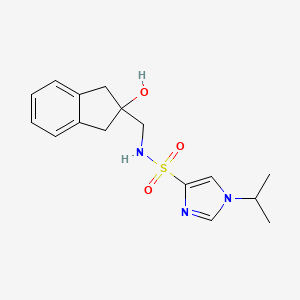
![2-(3-fluorobenzyl)-4-(2-thienylmethyl)-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione](/img/structure/B2364547.png)
![6-(benzylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2364550.png)
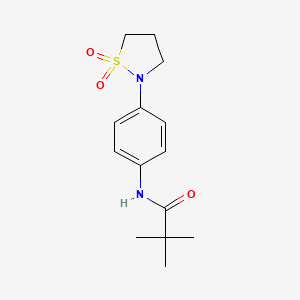

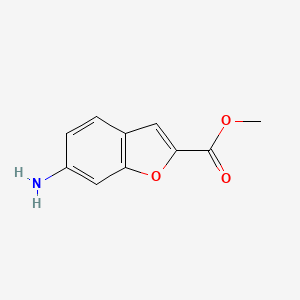
![N,N-dimethyl-4-(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzenesulfonamide](/img/structure/B2364558.png)
![[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl] 1-[(E)-3-phenylprop-2-enoyl]piperidine-4-carboxylate](/img/structure/B2364562.png)
![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2364564.png)
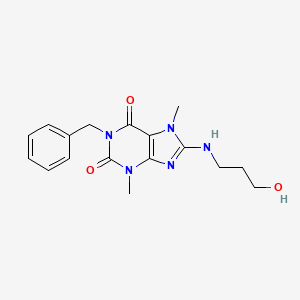
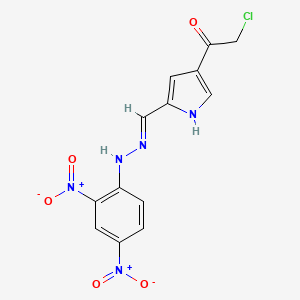
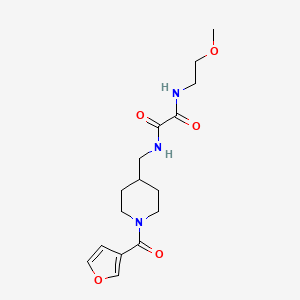
![2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2364568.png)
